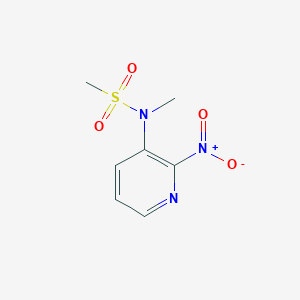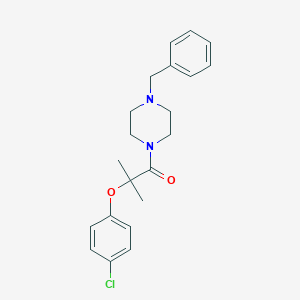![molecular formula C15H13N3O2 B240907 N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide, also known as DBIM, is a compound that has gained interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is not fully understood. However, it is believed that N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide acts as a Lewis acid catalyst, which facilitates the formation of intermediate species during organic reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide. However, it has been found to be non-toxic and non-carcinogenic.
実験室実験の利点と制限
One of the main advantages of N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is its ease of synthesis. It can be synthesized using readily available reagents and in a one-pot reaction. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide. One area of interest is its potential applications in the field of medicine. N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of various inflammatory diseases. Additionally, further research could be conducted on its catalytic properties and its potential applications in the synthesis of new organic compounds.
In conclusion, N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a compound that has gained interest in scientific research due to its potential applications in various fields. Its ease of synthesis and catalytic properties make it a promising candidate for future research. Further studies on its biochemical and physiological effects and potential applications in medicine could lead to significant advancements in the field.
合成法
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can be synthesized through a one-pot reaction using 2,3-dihydroxybenzaldehyde, 1,3-diaminopropane, and acetic anhydride. This reaction yields a yellow solid that can be purified through recrystallization.
科学的研究の応用
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of catalysis. N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide has been shown to be an effective catalyst for the synthesis of various organic compounds, including benzimidazole derivatives and polyhydroquinolines.
特性
製品名 |
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-10-6-7-14(20)11(8-10)15-17-12-4-2-3-5-13(12)18-15/h2-8,17-18H,1H3,(H,16,19) |
InChIキー |
VQPMFYUNDXJSPU-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)NC1=CC(=C2NC3=CC=CC=C3N2)C(=O)C=C1 |
SMILES |
CC(=O)NC1=CC(=C2NC3=CC=CC=C3N2)C(=O)C=C1 |
正規SMILES |
CC(=O)NC1=CC(=C2NC3=CC=CC=C3N2)C(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)




![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)


